4-(2-Methoxyphenoxy)benzene-1-carbothioamide
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Overview
Description
4-(2-Methoxyphenoxy)benzene-1-carbothioamide is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a methoxyphenoxy group attached to a benzene ring, which is further connected to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide typically involves the reaction of 2-methoxyphenol with 4-chlorobenzoyl chloride to form an intermediate, which is then treated with ammonium thiocyanate to yield the final product. The reaction conditions generally include the use of a suitable solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyphenoxy)benzene-1-carbothioamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxyphenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenoxy)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-(2-Methoxyphenoxy)benzene-1-sulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
4-(2-Methoxyphenoxy)benzene-1-thioamide: Similar structure with a thioamide group.
Uniqueness
4-(2-Methoxyphenoxy)benzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other functional groups, making the compound valuable for certain applications.
Properties
IUPAC Name |
4-(2-methoxyphenoxy)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-16-12-4-2-3-5-13(12)17-11-8-6-10(7-9-11)14(15)18/h2-9H,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCNACOAZUKIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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